Chain-Length SAR: 2-BPPA Is ~1,680-Fold More Potent than Its One-Carbon-Extended Homolog
Among the phosphonic acid analogs of 2-benzylsuccinate, 2-BPPA is the most potent inhibitor of carboxypeptidase A. When the phosphonate-to-carboxylate linker is extended by a single methylene group to produce (2RS)-2-benzyl-4-phosphonobutyric acid, the inhibition constant increases dramatically from Ki = 0.22 ± 0.05 µM to Ki = 370 ± 60 µM, representing an approximately 1,680-fold loss in affinity [1]. Both compounds were tested under identical conditions against CPA using the same assay system [1].
| Evidence Dimension | Inhibition constant (Ki) against carboxypeptidase A |
|---|---|
| Target Compound Data | Ki = 0.22 ± 0.05 µM |
| Comparator Or Baseline | (2RS)-2-Benzyl-4-phosphonobutyric acid: Ki = 370 ± 60 µM |
| Quantified Difference | ~1,680-fold higher affinity (lower Ki) for the target compound |
| Conditions | Carboxypeptidase A enzyme inhibition assay, same substrate and buffer conditions within the same study (Grobelny et al., 1985) |
Why This Matters
This demonstrates an extremely steep SAR cliff: a single methylene insertion is catastrophic for binding, meaning any procurement of 'similar' longer-chain phosphonate analogs will yield a functionally useless inhibitor for CPA studies.
- [1] Grobelny D, Goli UB, Galardy RE. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. Biochem J. 1985;232(1):15-19. doi:10.1042/bj2320015 View Source
